molecular formula C16H24N2O3 B1379247 Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate CAS No. 1803591-98-1

Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate

Cat. No.: B1379247
CAS No.: 1803591-98-1
M. Wt: 292.37 g/mol
InChI Key: NNNUIFBZGBDCFR-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate (CAS 1803591-98-1) is a high-value pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C16H24N2O3 and a molecular weight of 292.37 , is expertly designed as a sophisticated synthetic intermediate. Its structure incorporates two key protective groups: a pivalamido (2,2-dimethylpropanamido) group and a tert-butyl ester. These features are crucial for streamlining complex multi-step syntheses, particularly in the development of novel active pharmaceutical ingredients (APIs). The presence of this specific acetamide pyridine scaffold is noted in patent literature concerning the synthesis of pyridine derivatives with biological activity . As such, it serves as a critical building block for researchers working in drug discovery programs, especially those focused on designing new molecular entities for the treatment of various disorders. Our product is guaranteed to meet high standards of purity and consistency. This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNUIFBZGBDCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Acylation of 3-Aminopyridine

A key step is the formation of the 2,2-dimethylpropanamido group on the pyridine ring. This can be achieved by reacting 3-aminopyridine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at low temperature (around 0 °C to room temperature). This reaction typically proceeds rapidly, providing the amide in good yield (~73%) with minimal side products. The reaction conditions include:

  • Solvent: Dichloromethane
  • Temperature: 0 °C initially, then room temperature
  • Reaction time: 15 minutes to 2 hours
  • Base: Triethylamine to scavenge HCl byproduct

This method is supported by crystallographic studies confirming the structure of the resulting amide and its hydrogen bonding pattern in the crystal lattice, indicating successful amide bond formation.

Alternative Synthetic Routes Using Organometallic Reagents

In some cases, sodium hexamethyldisilazide (NaHMDS) is used as a strong non-nucleophilic base to generate enolates or carbanions from suitable precursors at low temperatures (-70 to -65 °C). This intermediate can then be reacted with tert-butyl aldehyde derivatives to form the desired ester functionality. This method allows for high stereoselectivity and yields (~82%) and is useful when sensitive functional groups are present.

Preparation Step Reagents and Conditions Yield (%) Notes
Amide formation (3-aminopyridine + pivaloyl chloride) Triethylamine, dichloromethane, 0 °C to RT, 2 h ~73 Rapid reaction, high purity, confirmed by crystallography
Alkylation with tert-butyl bromoacetate or esterification Potassium carbonate, DMSO, 70–80 °C, several hours 69–83 High stereoselectivity (E/Z > 99.7%), good yields
Base-mediated coupling with NaHMDS NaHMDS, THF, -70 to -65 °C, 2 h; then aldehyde addition ~82 High stereoselectivity, suitable for sensitive substrates
  • Crystallization from solvent mixtures such as ethyl acetate/hexane or dichloromethane/methanol is commonly used to purify the final compound, yielding colorless crystals suitable for analytical characterization.
  • High-performance liquid chromatography (HPLC) confirms purity levels above 99%.
  • Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to verify structural integrity and molecular weight.
  • X-ray crystallography provides detailed molecular conformations and confirms the presence of intramolecular hydrogen bonding, crucial for understanding compound stability.

The preparation of tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate involves:

  • Efficient amide bond formation by acylation of 3-aminopyridine with pivaloyl chloride under mild conditions.
  • Introduction of the tert-butyl ester group via base-mediated alkylation or esterification using tert-butyl halides or aldehydes.
  • Use of strong bases like sodium hexamethyldisilazide for sensitive or stereoselective transformations.
  • Purification by crystallization and verification by spectroscopic and crystallographic methods.

These methods provide yields ranging from approximately 69% to 83%, with high stereoselectivity and purity, suitable for further application in pharmaceutical or chemical research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amido group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: The major product is 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetic acid.

    Reduction: The major product is tert-butyl 2-[4-(2,2-dimethylpropylamino)pyridin-3-yl]acetate.

    Substitution: The products vary depending on the substituent introduced to the pyridine ring.

Scientific Research Applications

Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate, we analyze structurally related esters and pyridine derivatives. The following table summarizes key differences and similarities with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ), a compound with a comparable ester backbone but distinct substituents:

Property This compound Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Core Heterocycle Pyridine ring (aromatic, nitrogen at position 1) Pyrimidine ring (two nitrogens at positions 1 and 3)
Substituents 4-(2,2-dimethylpropanamido) group 4-(thietan-3-yloxy) and 6-methyl groups
Ester Group Tert-butyl (bulky, lipophilic) Ethyl (smaller, moderate lipophilicity)
Synthetic Route Likely involves amidation and esterification steps Derived from reaction with 2-chloromethylthiirane
Potential Applications Unreported in literature Investigated for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties

Key Observations:

The tert-butyl ester may reduce solubility in polar solvents compared to the ethyl ester, impacting bioavailability .

Synthetic Methodology :

  • Both compounds likely employ nucleophilic substitution or coupling reactions. However, compound 1 explicitly utilizes 2-chloromethylthiirane for functionalization , while the tert-butyl variant may require tert-butyl bromoacetate or similar reagents.

Crystallographic Analysis :

  • Software suites like SHELX and WinGX/ORTEP are critical for resolving such structures. The tert-butyl group’s steric bulk could complicate crystallographic refinement compared to smaller esters.

Q & A

Q. Q1. What are the standard synthetic routes for Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate, and how do reaction conditions influence yield?

A1. The compound is synthesized via coupling reactions between tert-butyl-protected intermediates and functionalized pyridine derivatives. For example:

  • Step 1 : Activation of the pyridine-3-ylacetate core with 2,2-dimethylpropanamido groups using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Step 2 : tert-Butyl ester protection under anhydrous conditions, often in dichloromethane or THF with a base like triethylamine.

Critical parameters include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Catalyst : DMAP accelerates esterification but may require post-synthesis purification .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate isolation .

Structural Characterization

Q. Q2. What advanced techniques resolve structural ambiguities in this compound, particularly regarding regiochemistry?

A2. Combined spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, SHELX software refines data to confirm dihedral angles between pyridine and acetamide groups (e.g., 33.71° in analogous structures) .
  • Dynamic NMR : Detects rotational barriers in the tert-butyl group or amide bonds, which can mask regiochemical assignments .
  • DFT calculations : Validate experimental data by modeling optimized geometries and electronic environments .

Mechanistic and Kinetic Studies

Q. Q3. How can researchers investigate the reaction mechanisms involving this compound’s pyridine and amide functionalities?

A3. Methodological approaches include:

  • Isotopic labeling : Track proton transfer in amide bond formation using deuterated solvents or 15N^{15}\text{N}-labeled amines .
  • Kinetic profiling : Monitor reaction rates via HPLC or in situ IR spectroscopy to identify rate-determining steps (e.g., tert-butyl deprotection under acidic conditions) .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states and activation energies for acylation or nucleophilic substitution .

Handling Contradictory Analytical Data

Q. Q4. How should discrepancies between spectroscopic data (e.g., NMR vs. MS) be addressed?

A4. Systematic validation protocols:

  • Multi-technique cross-checking : Compare 1H^{1}\text{H}/13C^{13}\text{C} NMR, HRMS, and IR to confirm molecular integrity. For example, tert-butyl signals (δ ~1.4 ppm in NMR) must align with molecular ion peaks in HRMS .
  • Impurity profiling : LC-MS identifies byproducts (e.g., de-esterified derivatives) that may skew data .
  • Crystallographic validation : Resolve tautomeric or stereochemical ambiguities (e.g., amide vs. imidic acid forms) .

Biological Activity Profiling

Q. Q5. What strategies are used to evaluate this compound’s potential as a kinase inhibitor or bioactive agent?

A5. Pharmacological workflows:

  • In vitro assays : Measure IC50_{50} values against target kinases (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ assays .
  • Molecular docking : Simulate binding modes of the pyridin-3-ylacetate scaffold to ATP-binding pockets (software: AutoDock Vina) .
  • Metabolic stability : Assess tert-butyl ester hydrolysis in liver microsomes to guide prodrug design .

Computational Modeling for Property Prediction

Q. Q6. How can QSAR models predict the physicochemical properties of this compound?

A6. Quantitative Structure-Activity Relationship (QSAR) strategies:

  • Descriptor selection : Include logP (lipophilicity), polar surface area, and H-bond donor/acceptor counts from tools like MOE or Schrödinger .
  • Solubility prediction : COSMO-RS simulations correlate tert-butyl steric effects with aqueous solubility .
  • ADMET profiling : Use SwissADME or pkCSM to estimate permeability and toxicity risks .

Stability and Degradation Pathways

Q. Q7. What conditions accelerate degradation of the tert-butyl ester group, and how is this monitored?

A7. Key degradation factors:

  • Acidic hydrolysis : tert-Butyl esters hydrolyze rapidly in HCl/THF (1:1) at 50°C, forming carboxylic acids. Monitor via TLC or LC-MS .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for tert-butyl derivatives) .
  • Light sensitivity : UV-Vis spectroscopy tracks photolytic byproducts under accelerated light stress (ICH Q1B guidelines) .

Comparative Reactivity with Analogues

Q. Q8. How does the 2,2-dimethylpropanamido group influence reactivity compared to other acylated pyridines?

A8. The bulky dimethylpropanamido group:

  • Steric hindrance : Reduces nucleophilic attack on the pyridine ring, confirmed by slower reaction rates in SNAr reactions .
  • Electronic effects : Electron-withdrawing amide lowers pyridine’s pKa, enhancing electrophilicity at C-4 (validated by Hammett plots) .
  • Comparative studies : Fluorinated or nitro-substituted analogues show higher reactivity in cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate

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